(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID
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Overview
Description
(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound featuring a thieno[2,3-c]pyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-c]pyran ring system, followed by functionalization to introduce the ethoxycarbonyl and propan-2-yl groups. The final steps involve the coupling of the carbamoyl and prop-2-enoic acid moieties under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of (2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with a similar carbamate functional group.
Dichloroaniline: An aniline derivative with similar aromatic properties.
Ethyl (4-aminophenyl)carbamate: Another carbamate compound with potential biological activity .
Uniqueness
(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its thieno[2,3-c]pyran core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c1-4-23-17(22)15-10-7-11(9(2)3)24-8-12(10)25-16(15)18-13(19)5-6-14(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,18,19)(H,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCOUEYRVLSPSU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)C(C)C)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)C(C)C)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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